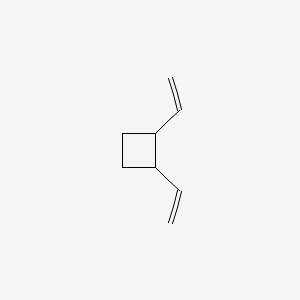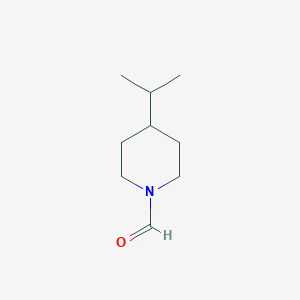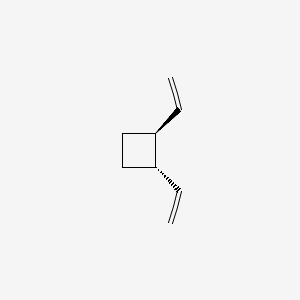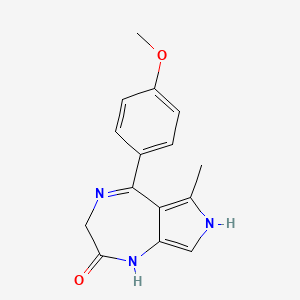
2-phenyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the acetamide moiety, with an isopropyl group attached to the nitrogen atom as well
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of phenylacetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for a specific period to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution reactions can produce various substituted phenylacetamides .
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: The compound can be utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylacetamide: Lacks the isopropyl group, making it less sterically hindered.
N-(propan-2-yl)acetamide: Lacks the phenyl group, resulting in different chemical properties.
2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide: Contains a thiazole ring, offering different biological activities.
Uniqueness
2-phenyl-N-(propan-2-yl)acetamide is unique due to the combination of the phenyl and isopropyl groups attached to the acetamide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
5215-54-3 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15NO/c1-9(2)12-11(13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YCHQEGMDPWDDSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)



![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)


